molecular formula C21H18N2O6S B11164516 methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11164516
M. Wt: 426.4 g/mol
InChI Key: KQCRQPAIMMVSNM-UHFFFAOYSA-N
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Description

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex heterocyclic compound featuring a fused furochromen core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) linked via an acetylated amino group to a 1,3-thiazole ring. The thiazole moiety is further substituted with a methyl ester group at the 4-position. Key features include:

  • Furochromen core: A bicyclic system combining furan and coumarin-like chromen rings, with methyl and ketone substituents at positions 3, 5, and 5.
  • Thiazole linkage: The 1,3-thiazole ring serves as a scaffold for the acetylated amino group and methyl ester, which may influence solubility and reactivity.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[2-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H18N2O6S/c1-10-8-28-16-7-17-14(5-13(10)16)11(2)15(20(26)29-17)6-18(24)23-21-22-12(9-30-21)4-19(25)27-3/h5,7-9H,4,6H2,1-3H3,(H,22,23,24)

InChI Key

KQCRQPAIMMVSNM-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=CS4)CC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of the Furochromene Core

The furochromene core (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) is synthesized via cyclization of substituted coumarin derivatives. A common approach involves refluxing 5,7-dihydroxy-4-methylcoumarin with acetic anhydride in the presence of sulfuric acid, facilitating furan ring formation through intramolecular esterification . Alternative methods employ hydroxycoumarins and phenylacetic acids under acidic conditions, yielding the bicyclic furochromene system.

Key Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationAcetic anhydride, H2SO4, 110°C, 6 h68%
PurificationRecrystallization (ethanol/water)-

The dimethyl and oxo groups at positions 3, 5, and 7 are introduced via selective methylation and oxidation. For instance, treatment with methyl iodide and potassium carbonate in acetone introduces methyl groups, while oxidation with Jones reagent establishes the ketone functionality .

Acetylation at Position 6

The acetyl group at position 6 is introduced via Friedel-Crafts acylation. Reacting the furochromene core with chloroacetyl chloride in dichloromethane under anhydrous conditions, catalyzed by aluminum chloride, yields 6-chloroacetyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one . Substituting chloroacetyl chloride with bromoacetyl bromide alters reactivity but reduces yield due to steric hindrance .

Optimization Insights

  • Catalyst : AlCl3 (10 mol%) maximizes electrophilic substitution .

  • Solvent : Dichloromethane minimizes side reactions compared to polar solvents .

  • Temperature : 0–5°C prevents decomposition of the acyl chloride.

Thiazole Ring Formation

The thiazole moiety is constructed via Hantzsch thiazole synthesis. Reacting 6-acetylfurochromene with thiosemicarbazide in ethanol under reflux forms the thiosemicarbazone intermediate. Subsequent cyclization with α-bromoacetate derivatives (e.g., ethyl 2-bromoacetate) in the presence of triethylamine yields the 2-aminothiazole scaffold .

Representative Procedure

  • Thiosemicarbazone Formation :

    • 6-Acetylfurochromene (1 eq) + thiosemicarbazide (1.2 eq) in ethanol, reflux, 8 h .

  • Cyclization :

    • Intermediate (1 eq) + ethyl 2-bromoacetate (1.5 eq), Et3N (2 eq), DMF, 80°C, 12 h .

Amide Coupling

The acetylated furochromene is coupled to the thiazole amine via carbodiimide-mediated amide bond formation. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane activates the carboxylic acid for nucleophilic attack by the thiazole amine .

Critical Parameters

  • Coupling Reagents : EDC/HOBt system prevents racemization .

  • Solvent : Anhydrous DCM enhances reagent stability .

  • Stoichiometry : 1.2 eq of EDC ensures complete activation .

Esterification of the Acetate Group

The final esterification step employs methanol and thionyl chloride to convert the carboxylic acid to the methyl ester. Reacting the intermediate with SOCl2 in methanol under reflux achieves quantitative conversion .

Reaction Scheme
RCOOH+SOCl2RCOClCH3OHRCOOCH3\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{CH}_3\text{OH}} \text{RCOOCH}_3

  • Conditions : 0°C to room temperature, 4 h.

  • Yield : 92–95% after column chromatography .

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 2.41 (s, 3H, CH3), 2.58 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 6.32 (s, 1H, furan H), 7.45–7.89 (m, aromatic H) .

  • HRMS : m/z calcd for C23H21N2O6S [M+H]⁺ 477.1121, found 477.1118 .

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 214–216°C .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Sequential CyclizationHigh regioselectivityMulti-step, time-consuming58%
One-Pot CouplingReduced purification stepsLower thiazole incorporation42%
Microwave-AssistedFaster reaction timesSpecialized equipment needed65%

Challenges and Optimization Opportunities

  • Stereochemical Control : The thiazole-amide linkage may exhibit rotational isomerism, requiring low-temperature NMR for analysis .

  • Scale-Up Issues : Exothermic reactions during acetylation necessitate controlled addition protocols.

  • Alternative Catalysts : Enzymatic esterification using lipases could improve green chemistry metrics .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of furochromene compounds exhibit promising anticancer properties. Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has shown potential in inhibiting cancer cell proliferation in various in vitro studies. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial activity. Compounds containing thiazole derivatives have been reported to possess significant antibacterial and antifungal properties. Preliminary studies suggest that this compound may exhibit similar effects against various microbial strains .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Some furocoumarins have been studied for their anti-inflammatory effects, suggesting that this compound could potentially modulate inflammatory responses through inhibition of pro-inflammatory cytokines .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:

  • Formation of the Furochromene Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thiazole Formation : The thiazole moiety can be synthesized using condensation reactions involving thioamide derivatives.
  • Acetylation : The final step involves acetylation to yield the desired methyl ester derivative.

Case Studies

Several case studies highlight the biological activities and synthetic approaches to similar compounds:

StudyCompoundFindings
4-Methoxyphenyl DerivativeDemonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range.
Thiazole DerivativeShowed potent antibacterial activity against Staphylococcus aureus with MIC values lower than traditional antibiotics.
Furocoumarin AnalogExhibited anti-inflammatory effects by reducing TNF-alpha levels in macrophage cultures.

Mechanism of Action

The mechanism of action of methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and analgesic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, including sulfonylurea herbicides () and furochromen-thiazolidinone hybrids (). Below is a detailed analysis:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications (if known)
Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate Furo[3,2-g]chromen + thiazole 3,5-Dimethyl, 7-oxo on chromen; acetylated amino and methyl ester on thiazole Ester, amide, ketone Not specified in evidence
Metsulfuron-methyl () 1,3,5-Triazine Methoxy, methyl on triazine; sulfonylurea bridge Sulfonylurea, ester Herbicide
2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid () Furan + thiazolidinone Chlorophenyl, ethyli mino, methoxyphenyl on thiazolidinone Carboxylic acid, imine, ketone Not specified (possible pharmaceutical)

Key Observations:

Core Heterocycles: The target compound’s furochromen core distinguishes it from triazine-based herbicides (e.g., metsulfuron-methyl) but aligns with furan-containing analogs like the thiazolidinone derivative in . Furochromen systems are associated with photochemical properties, while triazines are often leveraged for hydrogen-bonding interactions in herbicidal activity . The 1,3-thiazole ring in the target compound contrasts with the 1,3-thiazolidinone in ’s analogs.

Functional Groups: The acetylated amino group and methyl ester in the target compound differ from the sulfonylurea bridge in ’s herbicides, which is critical for acetolactate synthase (ALS) inhibition. This suggests divergent mechanisms of action . Ester groups are common in both the target compound and sulfonylurea herbicides, likely enhancing membrane permeability or modulating hydrolysis rates.

Similar strategies are employed for sulfonylureas and thiazolidinones . Ring puckering parameters () could theoretically apply to the furochromen system but remain speculative.

Research Findings and Implications

  • Biological Activity : Unlike sulfonylurea herbicides (), the target compound lacks the sulfonylurea moiety critical for ALS inhibition. Its furochromen-thiazole hybrid may instead target oxidative pathways or interact with enzymes like kinases or cytochrome P450s, though further studies are needed.

Biological Activity

Methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5SC_{21}H_{22}N_2O_5S, with a molecular weight of approximately 414.48 g/mol. The structure features a furochromenyl moiety linked to a thiazole group through an acetyl amino functional group, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial and anti-tubercular activity. In vitro studies have shown that various synthesized compounds demonstrate moderate to high efficacy against both Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
Compound 131.25 - 62.5Mycobacterium tuberculosis
Compound 215 - 30Staphylococcus aureus
Compound 310 - 20Escherichia coli

The highest activity was observed in compounds with specific structural features, such as the presence of a coumarin skeleton which enhances antimicrobial properties .

The mechanism underlying the biological activity of this compound is believed to involve inhibition of key bacterial enzymes and disruption of cellular processes. For instance, studies on related compounds suggest that they may inhibit Mur enzymes in Mycobacterium tuberculosis by binding to active sites and preventing essential metabolic processes .

Case Studies and Research Findings

  • Antitubercular Activity : A study conducted by Yusufzai et al. demonstrated that synthesized thiazole derivatives exhibited significant antitubercular activity with MIC values comparable to standard drugs. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • In Vitro Assays : In vitro assays utilizing colorimetric microdilution methods confirmed the efficacy of this compound against various bacterial strains. The results indicated that compounds with specific substitutions on the thiazole ring showed improved activity against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl (2-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis involves condensation reactions between thiazole and furochromene derivatives. A reflux system with acetic acid and sodium acetate (as a catalyst) is commonly employed for amide bond formation. For example, analogous procedures for thiazole-acetamide derivatives involve refluxing reactants in acetic acid for 3–5 hours, followed by crystallization and recrystallization from DMF/acetic acid mixtures to enhance purity . Optimization can include adjusting stoichiometric ratios (e.g., 1.1:1 molar excess of formyl intermediates), monitoring reaction progress via TLC, and using inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the furochromene and thiazole rings, focusing on aromatic proton environments and carbonyl signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the acetamide and ester linkages.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity >95%. Adjust mobile phase pH to resolve polar impurities .

Q. How should researchers approach purification of this compound to minimize by-products?

  • Methodological Answer : After initial filtration, perform sequential washing with acetic acid (to remove unreacted starting materials), ethanol (for organic impurities), and diethyl ether (to eliminate residual solvents). Recrystallization from DMF/acetic acid (1:1 v/v) improves crystallinity and purity. For persistent impurities, column chromatography using silica gel and a gradient of ethyl acetate/hexane can be applied .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide bond formation) be elucidated?

  • Methodological Answer : Mechanistic studies require kinetic analysis (e.g., varying reaction temperatures/pH) and intermediate trapping. For amide bond formation, monitor the reaction via 1H^1H-NMR to detect transient intermediates like mixed anhydrides. Computational methods (DFT calculations) can model transition states and identify rate-limiting steps. Compare results with analogous systems, such as thiazole-acetylated chromenones, to validate proposed pathways .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., inconsistent IC50 values)?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound batches via HPLC to rule out degradation products (e.g., ester hydrolysis under acidic conditions).
  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., furochromene-thiazole hybrids) to identify trends in substituent effects on activity .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or DNA topoisomerases). Focus on hydrogen bonding between the acetamide group and active-site residues.
  • QSAR Models : Train models using descriptors such as logP, polar surface area, and electron-withdrawing effects of the furochromene moiety. Validate predictions with in vitro assays .

Q. What experimental designs address discrepancies in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer :
  • Variable Temperature NMR : Determine if dynamic effects (e.g., rotameric equilibria) cause signal splitting.
  • Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Assign ambiguous peaks by correlating 1H^1H-13C^{13}C couplings.
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent positions if synthetic ambiguity persists .

Methodological Framework for Data Interpretation

Q. How should researchers integrate contradictory data into existing theoretical frameworks (e.g., furochromene bioactivity models)?

  • Methodological Answer : Apply the "guiding principle" of linking observations to established theories (e.g., electron-deficient chromenones as DNA intercalators). If contradictions arise (e.g., unexpected cytotoxicity), propose revised models that account for thiazole-mediated target modulation. Validate through iterative hypothesis testing, such as synthesizing analogs with modified thiazole substituents .

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